molecular formula C10H9N3O2S2 B8751465 4-Ureido-[2,3'-bithiophene]-5-carboxamide CAS No. 354810-98-3

4-Ureido-[2,3'-bithiophene]-5-carboxamide

Cat. No. B8751465
M. Wt: 267.3 g/mol
InChI Key: AZFVZMKCOBJRAW-UHFFFAOYSA-N
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Patent
US07358376B2

Procedure details

Prepared by the method of Example 1 from 3-amino-5-(3-thienyl)-2-thiophenecarboxamide and trimethylsilylisocyanate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:11]=[CH:10][S:9][CH:8]=2)[S:4][C:3]=1[C:12]([NH2:14])=[O:13].C[Si]([N:19]=[C:20]=[O:21])(C)C>>[NH2:19][C:20]([NH:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:11]=[CH:10][S:9][CH:8]=2)[S:4][C:3]=1[C:12]([NH2:14])=[O:13])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC(=C1)C1=CSC=C1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC(=O)NC1=C(SC(=C1)C1=CSC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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